The Formation of Vinyl-Containing Sulfur Compounds in Allium Species: A Technical Guide
The Formation of Vinyl-Containing Sulfur Compounds in Allium Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The characteristic flavor and medicinal properties of Allium species, such as garlic and onion, are largely attributed to a complex array of organosulfur compounds. While the term "divinyl sulfide" is sometimes associated with garlic volatiles, current scientific literature indicates that the primary vinyl-containing sulfur compounds formed upon the disruption of Allium tissues are vinyldithiins , specifically 2-vinyl-4H-1,3-dithiin and 3-vinyl-4H-1,2-dithiin . This technical guide provides an in-depth exploration of the biochemical mechanisms underlying the formation of these vinyldithiins, supported by quantitative data, detailed experimental protocols, and visual pathway representations. The focus of this guide is on the scientifically validated formation of vinyldithiins, addressing the common misconception regarding divinyl sulfide.
The Alliin-Alliinase System: The Gateway to Sulfur Volatiles
The biosynthesis of vinyldithiins originates from the enzymatic conversion of S-allyl-L-cysteine sulfoxide (B87167) (alliin), a stable precursor present in intact Allium cells. Upon tissue damage, such as crushing or cutting, the enzyme alliinase, which is physically separated from alliin (B105686) in the intact plant, comes into contact with its substrate.
Alliinase (EC 4.4.1.4) catalyzes the rapid conversion of alliin into the highly reactive and unstable compound, allicin (B1665233) (diallyl thiosulfinate).[1][2] This reaction is the cornerstone of garlic's sulfur chemistry, releasing the pungent aroma characteristic of freshly cut garlic.[3][4]
The Non-Enzymatic Cascade: From Allicin to Vinyldithiins
Allicin itself is a transient molecule that undergoes a series of non-enzymatic transformations, leading to a diverse array of more stable sulfur compounds.[4][5] The formation of vinyldithiins is a key pathway in this cascade, particularly in non-polar environments such as oils.[6][7]
The proposed mechanism for vinyldithiin formation involves the following steps:
-
Decomposition of Allicin : Allicin decomposes to form two key intermediates: 2-propenesulfenic acid and thioacrolein (B1219185) (H₂C=CHCH=S).[6]
-
Diels-Alder Dimerization : Thioacrolein, a reactive diene, undergoes a [4+2] cycloaddition reaction, also known as a Diels-Alder reaction, with another molecule of thioacrolein acting as the dienophile.[6] This dimerization results in the formation of the two isomeric vinyldithiins: 2-vinyl-4H-1,3-dithiin and 3-vinyl-4H-1,2-dithiin.[6][8]
It is important to note that these cyclic sulfur compounds are considered artifacts formed from allicin during thermal analysis or in non-polar solvents, rather than being present in fresh, intact garlic.[7]
Quantitative Data on Vinyldithiin Formation
The yield of vinyldithiins is highly dependent on the preparation method and the surrounding medium. Macerating crushed garlic in vegetable oil is a common method for producing vinyldithiins.[7][9] The following tables summarize quantitative data on vinyldithiin yields under various conditions.
| Preparation Method | Garlic to Oil Ratio (w/w) | Temperature (°C) | Time (h) | Total Vinyldithiin Yield (mg/100g fresh garlic) | Reference |
| Maceration in Olive/Sunflower Oil | 1:2 | 37 | 6 | 133 | [10] |
| Microwave-Assisted Maceration | 1:2 | 37 | 6 | 486 | [10] |
| Compound | Garlic to Mustard Oil Ratio (w/v) | Temperature (°C) | Time (h) | Optimized Yield (µg/mL of oil) | Reference |
| Ajoene | 1:2.0 | 55.00 | 4.5 | 2186.58 ± 34.32 | [8][9][11] |
| 2-vinyl-4H-1,3-dithiin | 1:2.2 | 77.51 | 2.22 | 4363.27 ± 32.50 | [8][9][11] |
Experimental Protocols
Extraction of Vinyldithiins from Garlic Macerated Oil
This protocol describes the extraction of vinyldithiins from a garlic-oil macerate for subsequent analysis.[3][12]
Materials:
-
Fresh garlic cloves
-
Vegetable oil (e.g., olive or sunflower oil)
-
Centrifuge
-
Vortex mixer
Procedure:
-
Crush a known weight of fresh garlic cloves.
-
Immediately mix the crushed garlic with a specified volume of vegetable oil in a sealed container.
-
Incubate the mixture under controlled temperature and time conditions (refer to Table 1 for examples).
-
After incubation, add an equal volume of acetonitrile to the oil macerate.
-
Vortex the mixture vigorously for 2 minutes to extract the vinyldithiins into the acetonitrile phase.
-
Centrifuge the mixture at 5000 x g for 10 minutes to separate the oil and acetonitrile layers.
-
Carefully collect the upper acetonitrile layer containing the vinyldithiins for analysis.
Quantification of Vinyldithiins by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for the quantitative analysis of vinyldithiins using reverse-phase HPLC.[3][12]
Instrumentation and Conditions:
-
HPLC System: Equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 45:55 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 20 µL.
Procedure:
-
Prepare a series of standard solutions of purified 2-vinyl-4H-1,3-dithiin and 3-vinyl-4H-1,2-dithiin of known concentrations in acetonitrile.
-
Inject the standard solutions into the HPLC system to generate a calibration curve.
-
Inject the extracted acetonitrile sample (from Protocol 4.1) into the HPLC system.
-
Identify the peaks corresponding to the vinyldithiin isomers based on their retention times compared to the standards.
-
Quantify the concentration of each vinyldithiin isomer in the sample by interpolating the peak area from the calibration curve.
Identification of Vinyldithiins by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the general procedure for the identification of vinyldithiins in garlic extracts.[7]
Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5 or HP-5MS).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
MS Ionization: Electron Impact (EI) at 70 eV.
-
MS Scan Range: m/z 40-300.
Procedure:
-
Inject a small volume (e.g., 1 µL) of the acetonitrile extract (from Protocol 4.1) into the GC-MS system.
-
Separate the volatile compounds in the gas chromatograph.
-
Detect and identify the compounds using the mass spectrometer.
-
Identify 2-vinyl-4H-1,3-dithiin and 3-vinyl-4H-1,2-dithiin by comparing their mass spectra with reference spectra from a library (e.g., NIST) or with the spectra of pure standards. The mass spectrum of 2-vinyl-4H-1,3-dithiin typically shows a molecular ion at m/z 144 and characteristic fragment ions.
Signaling Pathways and Experimental Workflows
Biochemical Pathway of Vinyldithiin Formation
References
- 1. orbi.uliege.be [orbi.uliege.be]
- 2. Buy 3-Vinyl-4H-1,2-dithiin (EVT-1554319) | 62488-53-3 [evitachem.com]
- 3. Allicin: Chemistry and Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ijat-aatsea.com [ijat-aatsea.com]
- 12. 3-Vinyl-4H-1,2-dithiin|CAS 62488-53-3|RUO [benchchem.com]
